molecular formula C15H15BrN4O2S B280303 N-(4-acetylphenyl)-N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]thiourea

N-(4-acetylphenyl)-N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]thiourea

Cat. No.: B280303
M. Wt: 395.3 g/mol
InChI Key: OCAXOEITFRVWGY-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of functional groups, including a bromo-substituted pyrazole ring, an acetylphenyl group, and a carbamothioyl moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]thiourea typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminoacetophenone to yield the desired product through a series of condensation and cyclization reactions. The reaction conditions often require inert atmospheres, controlled temperatures, and the use of solvents like dry acetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to various derivatives with different functional groups replacing the bromo group .

Scientific Research Applications

N-(4-acetylphenyl)-N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]thiourea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]thiourea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase or butyrylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This interaction is facilitated by hydrogen bonding, π-stacking, and other non-covalent interactions.

Properties

Molecular Formula

C15H15BrN4O2S

Molecular Weight

395.3 g/mol

IUPAC Name

N-[(4-acetylphenyl)carbamothioyl]-4-bromo-1-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C15H15BrN4O2S/c1-3-20-8-12(16)13(19-20)14(22)18-15(23)17-11-6-4-10(5-7-11)9(2)21/h4-8H,3H2,1-2H3,(H2,17,18,22,23)

InChI Key

OCAXOEITFRVWGY-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)C)Br

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)C)Br

Origin of Product

United States

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